molecular formula C6H7NS B6210162 4-isothiocyanatocyclopent-1-ene CAS No. 1601255-45-1

4-isothiocyanatocyclopent-1-ene

Cat. No.: B6210162
CAS No.: 1601255-45-1
M. Wt: 125.2
InChI Key:
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Description

4-Isothiocyanatocyclopent-1-ene is an organic compound characterized by the presence of an isothiocyanate group attached to a cyclopentene ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse applications in organic synthesis, medicinal chemistry, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with thiophosgene or its derivatives. One common method includes the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide under basic conditions . Another approach involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs safer and more sustainable methods. For instance, the use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating conditions has been optimized to reduce waste and maintain high product purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically yield amines or thioureas.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are commonly employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thioureas.

    Substitution: Various substituted cyclopentene derivatives.

Mechanism of Action

The mechanism of action of 4-isothiocyanatocyclopent-1-ene involves its interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Comparison: 4-Isothiocyanatocyclopent-1-ene is unique due to its cyclopentene ring structure, which imparts distinct chemical and biological properties compared to other isothiocyanates. For instance, while phenyl isothiocyanate is widely used in organic synthesis, this compound offers additional reactivity due to the strained ring system .

Properties

CAS No.

1601255-45-1

Molecular Formula

C6H7NS

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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